1-Phenethyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
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Overview
Description
Scientific Research Applications
Facile Synthesis of Tetrahydropyrimidoquinoline Derivatives
Elkholy and Morsy (2006) developed a method for synthesizing tetrahydropyrimido [4,5-b]-quinoline derivatives. This process involves reacting cyclohexanone with 2-benzylidenemalononitrile in the presence of ammonium acetate, showcasing the chemical's utility in creating complex organic compounds with potential biological activities (Elkholy & Morsy, 2006).
Selectivity Towards Inhibition of Phenylethanolamine N-methyltransferase
Grunewald et al. (1997) examined the selectivity of 7-(aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline (SK&F 29661) toward inhibiting phenylethanolamine N-methyltransferase (PNMT) over alpha 2-adrenoceptor. This study underscores the chemical's specificity and potential for developing selective therapeutic agents (Grunewald et al., 1997).
Antioxidant and Enzyme Inhibitory Properties
Aksu et al. (2016) synthesized ureas derived from phenethylamines and evaluated their inhibitory activities against human carbonic anhydrase I and II, acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and antioxidant properties. The study highlights the potential of these compounds in developing treatments for diseases related to oxidative stress and enzyme dysregulation (Aksu et al., 2016).
Macrocyclic Bis(ureas) as Anion Complexing Agents
Kretschmer, Dittmann, and Beck (2014) explored the use of macrocyclic bis(ureas) based on diphenylurea for anion complexation. Their findings suggest applications in material science, particularly in designing molecules capable of binding anions with high specificity and strength (Kretschmer et al., 2014).
Safe Substitutes for Arylsulfonyl Isocyanates
Sa̧czewski, Kornicka, and Brzozowski (2006) introduced dimethylaminopyridinium carbamoylides as safer substitutes for arylsulfonyl isocyanates, commonly used in producing carbamates and ureas. This research provides an environmentally friendly alternative to using hazardous chemicals in synthetic processes (Sa̧czewski et al., 2006).
Synthesis of Tetrahydroisoquinoline Alkaloids
Reddy, Kawai, and Uenishi (2012) reported the asymmetric syntheses of 1-phenethyl-1,2,3,4-tetrahydroisoquinoline alkaloids, demonstrating the compound's role in creating bioactive molecules with potential pharmaceutical applications (Reddy et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with plant growth regulators, suggesting that this compound may also target similar biochemical pathways .
Mode of Action
It is suggested that similar compounds inhibit root growth, indicating that this compound may also interact with its targets to inhibit certain growth processes .
Biochemical Pathways
Similar compounds have been shown to enhance the transcriptional activity of auxin response reporters, suggesting that this compound may also affect auxin-related pathways .
Result of Action
Similar compounds have been shown to exhibit significant inhibition activity on root growth, suggesting that this compound may also have similar effects .
Action Environment
It is suggested that similar compounds display significant inhibition activity on weeds, especially in certain environments .
Properties
IUPAC Name |
1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c28-24(25-16-15-19-8-3-1-4-9-19)26-21-14-13-20-10-7-17-27(23(20)18-21)31(29,30)22-11-5-2-6-12-22/h1-6,8-9,11-14,18H,7,10,15-17H2,(H2,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGLYQKDSKZSLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)NCCC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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